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Compound of Interest

Compound Name: 2,4-Dichloro-5-ethoxyaniline

CAS No.: 380844-01-9

Cat. No.: B15318203

Get Quote

Molecular Weight Determination, Synthetic
Stoichiometry, and Analytical Validation
Part 1: Executive Summary & Physicochemical Profile
In the high-stakes arena of small molecule drug discovery—particularly within the kinase

inhibitor space (e.g., Src/Abl inhibitors like Bosutinib)—the precise manipulation of the aniline

ring is paramount. 2,4-Dichloro-5-ethoxyaniline represents a strategic homolog of the

commercially ubiquitous methoxy analog. While the methoxy variant (CAS 98446-49-2) is a

standard building block, the ethoxy analog allows medicinal chemists to modulate lipophilicity (

) and metabolic stability without altering the core electronic pharmacophore.

This guide provides the definitive reference for the molecular weight (MW) characteristics

required for accurate stoichiometry and mass spectrometry-based validation.

1.1 Molecular Identity Table[1]
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Property Value Notes

IUPAC Name
2,4-Dichloro-5-

ethoxybenzenamine
Systematic nomenclature

Molecular Formula

Homologated (+CH2) vs.

Methoxy (

)

Average Mol.[1][2][3][4][5][6]

Weight
206.07 g/mol

Used for stoichiometric

calculations (yields, loading)

Monoisotopic Mass 204.998 g/mol

Based on

; Critical for High-Res MS

(HRMS)

Physical State Solid (Crystalline)
Typically off-white to pale

brown needles

Predicted LogP ~3.1
Higher than methoxy analog

(~2.6), enhancing permeability

1.2 The Isotopic Signature (Critical for MS Analysis)
Due to the presence of two chlorine atoms, the molecular weight cannot be treated as a single

scalar in analytical contexts. The isotopic distribution follows a distinct 9:6:1 pattern

(approximate) for the

,

, and

peaks.

M (

): 205.0 Da (100% Relative Abundance)

M+2 (
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): 207.0 Da (~64% Relative Abundance)

M+4 (

): 209.0 Da (~10% Relative Abundance)

Scientist’s Note: When setting up Single Ion Monitoring (SIM) on an LC-MS, do not just monitor

206.07. You must track the 205.0 base peak to maximize sensitivity, while using the 207.0 peak

for isotopic confirmation.

Part 2: Synthetic Utility & Stoichiometry
In process chemistry, the shift from a methoxy to an ethoxy substituent requires a recalculation

of reagent loads. Using the wrong MW (e.g., confusing it with the methoxy analog, MW 192.04)

leads to a 7.3% error in stoichiometry, potentially causing incomplete conversion or difficult

purifications.

2.1 Validated Synthetic Workflow
The synthesis of 2,4-dichloro-5-ethoxyaniline typically proceeds via the chlorination of a

protected aniline precursor, followed by deprotection. Direct chlorination of the free amine is

discouraged due to oxidation risks.

Protocol Overview:

Protection: 3-Ethoxyaniline

N-(3-ethoxyphenyl)acetamide.

Chlorination: Controlled electrophilic aromatic substitution using

or NCS (N-Chlorosuccinimide) to install chlorines at the 2 and 4 positions (ortho/para
directors relative to the ethoxy/acetamido groups).
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Hydrolysis: Acidic deprotection to yield the free aniline.

2.2 Process Flow Diagram (Graphviz)

3-Ethoxyaniline
(MW 137.18)

Acetylation
(Ac2O / AcOH)

Intermediate A
(N-Acetyl)

 Yield >90% Chlorination
(Cl2 or NCS)

Intermediate B
(2,4-Dichloro)

 Regioselective Hydrolysis
(HCl / Reflux)

2,4-Dichloro-5-ethoxyaniline
(MW 206.07)

 Deprotection

Click to download full resolution via product page

Figure 1: Step-wise synthetic pathway for the production of 2,4-dichloro-5-ethoxyaniline via a

protected acetanilide intermediate.

Part 3: Analytical Characterization Protocols
Trustworthiness in data comes from self-validating methods. The following protocols are

designed to unequivocally distinguish 2,4-dichloro-5-ethoxyaniline from its impurities and

analogs.

3.1 HPLC-MS Method (Reverse Phase)
This method separates the ethoxy analog from the methoxy analog (a common impurity if

shared equipment is used) based on hydrophobicity.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm and MS (ESI+).

Expected Results:

Retention Time (RT): The ethoxy analog will elute later than the methoxy analog due to the

extra methylene group (
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). Expect a shift of approx. +0.5 to +1.0 min depending on gradient slope.

Mass Spectrum:

Methoxy Analog: Base peak

192.

Ethoxy Analog: Base peak

206 (nominal) / 205 (monoisotopic).

3.2 Decision Logic for Purity Analysis

Unknown Sample
Input

MS Base Peak?

Cl2 Pattern?
(9:6:1)

m/z 205

IDENTIFIED:
Methoxy Analog (Impurity)

m/z 191

UNKNOWN / DEGRADANT

Other

RT Shift vs Std?

Yes

No (Not Cl2)

CONFIRMED:
2,4-Dichloro-5-ethoxyaniline

Matches Ethoxy Std Mismatch

Click to download full resolution via product page
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Figure 2: Analytical decision tree for validating sample identity using LC-MS data.

Part 4: Application in Drug Development[5][7]
The primary utility of 2,4-dichloro-5-ethoxyaniline lies in Structure-Activity Relationship (SAR)

exploration.

Kinase Inhibition: In the development of 4-anilinoquinoline-3-carbonitriles (e.g., Bosutinib

analogs), the aniline moiety fits into the hydrophobic pocket of the kinase ATP-binding site.

Steric Clash vs. Filling: The ethoxy group is bulkier than the methoxy.

Hypothesis: If the binding pocket has available space, the ethoxy group may displace

water molecules, increasing binding affinity (entropic gain).

Risk:[4] If the pocket is tight, the ethoxy group may cause steric clash, drastically reducing

potency (

).

Metabolic Soft Spot: The ethoxy group introduces a site for dealkylation by Cytochrome

P450 enzymes (O-dealkylation). This is a critical parameter to measure in liver microsome

stability assays.

Stoichiometric Example for Synthesis: To synthesize 10 grams of a Bosutinib analog using this

intermediate:

Reagent: 2,4-Dichloro-5-ethoxyaniline (MW 206.07).

Target Moles: 0.05 mol.

Required Mass:

.

Contrast: Using the methoxy MW (192.04) would lead to weighing 9.60 g, a 6.8% under-

loading, potentially stalling the reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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